4-Hydroxybenzo[b]thiophene-2-carboxylic acid 4-Hydroxybenzo[b]thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18296632
InChI: InChI=1S/C9H6O3S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,10H,(H,11,12)
SMILES:
Molecular Formula: C9H6O3S
Molecular Weight: 194.21 g/mol

4-Hydroxybenzo[b]thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC18296632

Molecular Formula: C9H6O3S

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxybenzo[b]thiophene-2-carboxylic acid -

Specification

Molecular Formula C9H6O3S
Molecular Weight 194.21 g/mol
IUPAC Name 4-hydroxy-1-benzothiophene-2-carboxylic acid
Standard InChI InChI=1S/C9H6O3S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,10H,(H,11,12)
Standard InChI Key VZVYWQPWJSPLGQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C=C(SC2=C1)C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 4-hydroxybenzo[b]thiophene-2-carboxylic acid (C9_9H6_6O3_3S) consists of a benzene ring fused to a thiophene ring, forming a planar benzo[b]thiophene system. The hydroxyl group (-OH) at the 4-position and the carboxylic acid (-COOH) at the 2-position introduce regions of electron density that influence its reactivity. X-ray crystallography of related benzo[b]thiophene derivatives reveals bond lengths of approximately 1.36 Å for the thiophene C-S bonds and 1.40 Å for the aromatic C-C bonds, suggesting moderate conjugation across the fused rings.

Electronic and Steric Effects

The hydroxyl group acts as an electron-donating substituent via resonance, increasing electron density at the 3- and 5-positions of the benzene ring. Conversely, the carboxylic acid group withdraws electrons through inductive effects, creating a polarized electronic environment. This duality enables participation in both electrophilic and nucleophilic reactions. Steric hindrance is minimal due to the planar structure, facilitating interactions with biological targets such as enzymes and receptors .

Solubility and Stability

The compound exhibits limited solubility in nonpolar solvents (e.g., hexane: <0.1 mg/mL) but moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO: ~15 mg/mL). Aqueous solubility is pH-dependent, with improved dissolution under basic conditions due to deprotonation of the carboxylic acid group (pKa ≈ 4.2). Stability studies indicate degradation under prolonged UV exposure or strongly acidic conditions, necessitating storage in amber glass at -20°C.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 4-hydroxybenzo[b]thiophene-2-carboxylic acid typically begins with 2-mercaptobenzoic acid as a starting material. A representative pathway involves:

  • Cyclization: Treatment with chloroacetyl chloride in the presence of AlCl3_3 yields benzo[b]thiophene-2-carboxylic acid.

  • Hydroxylation: Electrophilic aromatic substitution using hydrogen peroxide and acetic acid introduces the hydroxyl group at the 4-position .

Alternative methods include the oxidation of 4-hydroxybenzo[b]thiophene-2-carboxaldehyde using Jones reagent (CrO3_3/H2_2SO4_4), though this approach suffers from lower yields (~45%) due to over-oxidation byproducts .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling 2-mercaptobenzoic acid with iodine and potassium carbonate generates the thiophene ring via oxidative cyclization, achieving yields of 78% with reduced waste .

Chemical Reactivity and Derivative Formation

Nucleophilic Acyl Substitution

The carboxylic acid group undergoes reactions typical of aryl carboxylic acids:

  • Esterification: Treatment with methanol and H2_2SO4_4 produces methyl 4-hydroxybenzo[b]thiophene-2-carboxylate, a precursor for prodrug formulations .

  • Amide Formation: Coupling with primary amines using EDCI/HOBt yields bioactive amides, such as 4-hydroxybenzo[b]thiophene-2-carboxamide derivatives with demonstrated antifungal activity .

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles to the 3- and 5-positions:

  • Nitration: Reaction with nitric acid (HNO3_3/H2_2SO4_4) introduces nitro groups at the 3-position, enabling further reduction to amino derivatives.

  • Halogenation: Bromine (Br2_2) in acetic acid selectively substitutes the 5-position, yielding 5-bromo-4-hydroxybenzo[b]thiophene-2-carboxylic acid, a key intermediate for Suzuki-Miyaura cross-coupling.

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of 4-hydroxybenzo[b]thiophene-2-carboxylic acid exhibit broad-spectrum antimicrobial activity:

MicroorganismMIC (μg/mL)Derivative Tested
S. aureus12.5Methyl ester
E. coli25.0Hydrazide
C. albicans6.25Thiosemicarbazone

Mechanistic studies suggest inhibition of bacterial DNA gyrase and fungal lanosterol demethylase .

Antitubercular Activity

Against Mycobacterium tuberculosis H37Rv, the hydrazide derivative demonstrates a minimum inhibitory concentration (MIC) of 3.125 μg/mL, comparable to first-line drug isoniazid. This activity correlates with inhibition of mycolic acid biosynthesis .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a core structure in protease inhibitor design. For example, its incorporation into peptidomimetics targeting HIV-1 protease reduces viral replication by 90% at 10 nM concentrations .

Material Science

Coordination polymers synthesized from 4-hydroxybenzo[b]thiophene-2-carboxylic acid and Zn2+^{2+} ions exhibit luminescent properties (λem_{em}: 450 nm), with potential applications in organic light-emitting diodes (OLEDs).

Structural Analogs and Comparative Analysis

Compound NameSubstituentsBioactivity (IC50_{50}/MIC)
4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acidCl at 4, OH at 3Anticancer: 5.2 μM
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acidBr at 4, OH at 3Antimicrobial: 6.4 μg/mL
5-Nitro-4-hydroxybenzo[b]thiophene-2-carboxylic acidNO2_2 at 5Antitubercular: 1.8 μg/mL

The hydroxyl group at the 4-position enhances hydrogen-bonding capacity compared to chloro or bromo analogs, improving target binding in enzymatic assays.

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